

# The Pharmacokinetics and Bioavailability of Elvitegravir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | HIV-1 integrase inhibitor 11 |           |
| Cat. No.:            | B186319                      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Elvitegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of metabolic pathways and experimental workflows.

#### Introduction

Elvitegravir is a potent antiretroviral agent that inhibits the HIV-1 integrase enzyme, a critical component for viral replication.[1] Its pharmacokinetic profile is characterized by low aqueous solubility and extensive first-pass metabolism, necessitating co-administration with a pharmacokinetic enhancer, such as ritonavir or cobicistat, to achieve therapeutic plasma concentrations with once-daily dosing.[2][3] This guide delves into the absorption, distribution, metabolism, and excretion (ADME) properties of Elvitegravir, providing a robust resource for researchers and drug development professionals.

## **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of Elvitegravir from various clinical studies, including in healthy volunteers and HIV-infected patients, with and without pharmacokinetic boosters.



Table 1: Single-Dose Pharmacokinetics of Elvitegravir in Healthy Volunteers

| Parameter           | Elvitegravir<br>(Unboosted) | Elvitegravir/Ritona<br>vir (50 mg/100 mg) | Reference(s) |
|---------------------|-----------------------------|-------------------------------------------|--------------|
| Dose                | 200 mg, 400 mg, 800<br>mg   | 50 mg                                     | [4]          |
| Cmax (ng/mL)        | Dose-dependent              | -                                         | [4]          |
| Tmax (hr)           | ~3-4                        | -                                         | [4]          |
| AUC (ng·h/mL)       | Dose-dependent              | -                                         | [4]          |
| Half-life (t½) (hr) | ~3                          | ~9                                        | [4]          |

Table 2: Steady-State Pharmacokinetics of Boosted Elvitegravir in HIV-1 Infected Adults

| Parameter           | Elvitegravir/Co<br>bicistat<br>(150/150 mg) | Elvitegravir/Rit<br>onavir<br>(150/100 mg) | Elvitegravir/Rit<br>onavir (85<br>mg/100 mg) +<br>Atazanavir/Rit<br>onavir | Reference(s) |
|---------------------|---------------------------------------------|--------------------------------------------|----------------------------------------------------------------------------|--------------|
| Population          | Treatment-Naïve                             | Treatment-<br>Experienced                  | Treatment-<br>Experienced                                                  | [1][5]       |
| Cmax (ng/mL)        | -                                           | -                                          | Similar to EVG<br>150 mg                                                   | [6]          |
| AUCτ (ng·h/mL)      | -                                           | -                                          | Similar to EVG<br>150 mg                                                   | [6]          |
| Cτ (ng/mL)          | -                                           | >10-fold in vitro                          | Modest 10%<br>decrease                                                     | [6]          |
| Half-life (t½) (hr) | -                                           | 8.7 - 13.7                                 | -                                                                          | [1]          |

Table 3: Effect of Food on Elvitegravir Bioavailability (Boosted with Cobicistat)



| Meal Type                             | % Increase in<br>Cmax | % Increase in AUC | Reference(s) |
|---------------------------------------|-----------------------|-------------------|--------------|
| Light Meal (~373 kcal, 20% fat)       | 22%                   | 36%               | [3]          |
| High-Fat Meal (~800<br>kcal, 50% fat) | 56%                   | 91%               | [3]          |

Table 4: Elvitegravir Protein Binding and Distribution

| Parameter                                      | Value           | Reference(s) |
|------------------------------------------------|-----------------|--------------|
| Plasma Protein Binding                         | 98-99%          | [1][5]       |
| Free Fraction (Normal Hepatic Function)        | 1.15% (± 0.14%) | [5]          |
| Free Fraction (Moderate<br>Hepatic Impairment) | 1.22% (± 0.23%) | [5]          |

## **Experimental Protocols**

This section outlines the methodologies employed in key experiments to determine the pharmacokinetic properties of Elvitegravir.

## **Bioavailability and Pharmacokinetic Studies**

Objective: To assess the oral bioavailability and pharmacokinetic profile of Elvitegravir, often in combination with a pharmacokinetic enhancer.

#### Methodology:

- Study Design: Typically, these are Phase 1, open-label, single- or multiple-dose, randomized, crossover, or parallel-group studies.[7][8]
- Study Population: Healthy adult volunteers or HIV-1 infected patients (treatment-naïve or treatment-experienced) are recruited.[9][10] Key inclusion criteria for clinical trials in HIV



patients often include a plasma HIV-1 RNA level of ≥1,000 copies/mL and a CD4+ cell count >100 cells/µL for treatment-naive patients.[11] Exclusion criteria commonly include pregnancy, lactation, significant organ dysfunction, and use of contraindicated medications. [11]

- Drug Administration: Elvitegravir is administered orally, with or without food, as a single agent or in a fixed-dose combination tablet with a booster like cobicistat or ritonavir.[7]
- Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).[8]
- Bioanalytical Method: Plasma concentrations of Elvitegravir and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life (t½), and clearance (CL/F).

#### In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and enzymes responsible for the biotransformation of Elvitegravir.

#### Methodology:

- Enzyme Sources: Human liver microsomes (HLMs) and recombinant human cytochrome P450 (CYP) enzymes (specifically CYP3A4) and UDP-glucuronosyltransferases (UGTs) (specifically UGT1A1/3) are used.
- Incubation: Elvitegravir is incubated with the enzyme source in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions) at 37°C.
- Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.



 Reaction Phenotyping: To confirm the specific enzymes involved, selective chemical inhibitors or antibodies against specific CYP or UGT isoforms are used.

## **CYP3A4 Inhibition Assay**

Objective: To determine the inhibitory potential of Elvitegravir on CYP3A4 activity.

#### Methodology:

- Enzyme Source: Human liver microsomes or recombinant human CYP3A4.
- Probe Substrate: A known CYP3A4 substrate with a well-characterized metabolic pathway,
  such as midazolam, is used.[2][12][13]
- Incubation: The enzyme source is pre-incubated with varying concentrations of Elvitegravir before the addition of the probe substrate and cofactors.
- Data Analysis: The rate of metabolite formation from the probe substrate is measured in the presence and absence of Elvitegravir. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated.

## **UGT1A1 Glucuronidation Assay**

Objective: To assess the role of UGT1A1 in the glucuronidation of Elvitegravir.

#### Methodology:

- Enzyme Source: Recombinant human UGT1A1 or human liver microsomes.
- Probe Substrate: A known UGT1A1 substrate, such as estradiol or bilirubin, is often used as a positive control.[14][15]
- Incubation: Elvitegravir is incubated with the enzyme source and the cofactor UDPGA.
- Data Analysis: The formation of the Elvitegravir-glucuronide conjugate is monitored by LC-MS/MS. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.



#### **Visualizations**

The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of Elvitegravir.



Click to download full resolution via product page

Caption: Metabolic pathway of Elvitegravir.





Click to download full resolution via product page

Caption: A typical experimental workflow for an Elvitegravir pharmacokinetic study.

## Conclusion



The pharmacokinetic profile of Elvitegravir is well-characterized, demonstrating the critical role of pharmacokinetic enhancement for its clinical efficacy. Its metabolism is primarily mediated by CYP3A4, with a secondary contribution from UGT1A1/3. Oral bioavailability is significantly influenced by food. This technical guide provides a consolidated resource of quantitative data and experimental methodologies to support further research and development in the field of antiretroviral therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Randomized, Open-Label Trial to Evaluate Switching to Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide Plus Darunavir in Treatment-Experienced HIV-1-Infected Adults PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-formulated elvitegravir, cobicistat, emtricitabine, and tenofovir disoproxil fumarate versus ritonavir-boosted atazanavir plus co-formulated emtricitabine and tenofovir disoproxil fumarate for initial treatment of HIV-1 infection: a randomised, double-blind, phase 3, noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hivforumdc.nonprofitsoapbox.com [hivforumdc.nonprofitsoapbox.com]
- 5. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Pharmacokinetics, Safety, and Efficacy of Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate Single Tablet Regimen (STR) in Adolescents | Clinical Research Trial Listing [centerwatch.com]

#### Foundational & Exploratory





- 10. Redirecting [linkinghub.elsevier.com]
- 11. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Absolute quantification of UGT1A1 in various tissues and cell lines using isotope-free UPLC-MS/MS method determines its turnover number and correlates with its glucuronidation activities PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation between Bilirubin Glucuronidation and Estradiol-3-Gluronidation in the Presence of Model UDP-Glucuronosyltransferase 1A1 Substrates/Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of Elvitegravir: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186319#pharmacokinetics-and-bioavailability-of-elvitegravir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com